Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). After the reaction is complete, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a][1,3,5]triazine family, such as:
- Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate
These compounds share a similar core structure but differ in the specific substituents and ring systems. The unique combination of bromine, chlorine, and methyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H8BrClN4O2 |
---|---|
Molecular Weight |
319.54 g/mol |
IUPAC Name |
ethyl 8-bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylate |
InChI |
InChI=1S/C9H8BrClN4O2/c1-3-17-8(16)6-12-7-5(10)4(2)14-15(7)9(11)13-6/h3H2,1-2H3 |
InChI Key |
OZIIWVLCKSJWIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=NN2C(=N1)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.